3-Methylbutan-2-yl 4-methylbenzene-1-sulfonate 3-Methylbutan-2-yl 4-methylbenzene-1-sulfonate
Brand Name: Vulcanchem
CAS No.: 26466-06-8
VCID: VC6382907
InChI: InChI=1S/C12H18O3S/c1-9(2)11(4)15-16(13,14)12-7-5-10(3)6-8-12/h5-9,11H,1-4H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(C)C
Molecular Formula: C12H18O3S
Molecular Weight: 242.33

3-Methylbutan-2-yl 4-methylbenzene-1-sulfonate

CAS No.: 26466-06-8

Cat. No.: VC6382907

Molecular Formula: C12H18O3S

Molecular Weight: 242.33

* For research use only. Not for human or veterinary use.

3-Methylbutan-2-yl 4-methylbenzene-1-sulfonate - 26466-06-8

Specification

CAS No. 26466-06-8
Molecular Formula C12H18O3S
Molecular Weight 242.33
IUPAC Name 3-methylbutan-2-yl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C12H18O3S/c1-9(2)11(4)15-16(13,14)12-7-5-10(3)6-8-12/h5-9,11H,1-4H3
Standard InChI Key YFRJBSSHABTVOA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(C)C

Introduction

Structural and Chemical Identity

Nomenclature and Synonyms

The systematic IUPAC name for this compound is 3-methylbutan-2-yl 4-methylbenzene-1-sulfonate, reflecting the substitution pattern of the sulfonate group on the para position of the toluene ring and the secondary alcohol-derived alkyl chain . Common synonyms include:

  • 2-Methyl-3-(toluene-4-sulfonyloxy)-butane

  • Toluene-4-sulfonic acid-(1,2-dimethyl-propyl ester)

  • 3-Methyl-butan-2-ol-p-toluolsulfonat .

The structural formula (Fig. 1) consists of a p-toluenesulfonyl group (SO3-\text{SO}_3-) linked to the 3-methylbutan-2-yl moiety, creating a stable ester bond.

Molecular and Spectroscopic Data

Key molecular descriptors include:

  • Exact Mass: 242.098 g/mol

  • Polar Surface Area (PSA): 51.75 Ų

  • LogP: 3.825 , indicating moderate hydrophobicity.

Infrared (IR) spectroscopy of related tosylates reveals characteristic peaks for the sulfonate group (νa(SO2)1190cm1\nu_{\text{a}}(\text{SO}_2) \approx 1190 \, \text{cm}^{-1}, νs(SO2)1127cm1\nu_{\text{s}}(\text{SO}_2) \approx 1127 \, \text{cm}^{-1}) and aromatic C–H bending (δ(CH)814cm1\delta(\text{CH}) \approx 814 \, \text{cm}^{-1}) . Nuclear magnetic resonance (NMR) data for analogous compounds typically show upfield shifts for the methyl groups on the toluene ring (δ2.4ppm\delta \approx 2.4 \, \text{ppm}) and downfield shifts for the sulfonate-attached carbon (δ7080ppm\delta \approx 70–80 \, \text{ppm} in 13CNMR^{13}\text{C} \text{NMR}) .

Synthesis and Reaction Mechanisms

Preparation from 3-Methylbutan-2-ol

The synthesis of 3-methyl-2-butyl tosylate follows a standard tosylation protocol:

  • Reagents: 3-Methylbutan-2-ol reacts with p-toluenesulfonyl chloride (TsCl\text{TsCl}) in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts .

  • Conditions: The reaction proceeds at 025C0–25^\circ \text{C} in anhydrous dichloromethane or tetrahydrofuran .

  • Yield: Typical yields exceed 80% after purification via recrystallization or column chromatography .

The mechanism involves nucleophilic attack by the alcohol on the electrophilic sulfur atom of TsCl\text{TsCl}, followed by deprotonation (Fig. 2) .

Applications in Carbamate Synthesis

A notable application of this tosylate is its use in the one-pot synthesis of carbamate esters (Fig. 3) :

  • Reaction System: 3-Methyl-2-butyl tosylate reacts with amines (RNH2\text{RNH}_2) in a K2CO3/CO2\text{K}_2\text{CO}_3/\text{CO}_2 environment with tetrabutylammonium iodide (TBAI\text{TBAI}) as a phase-transfer catalyst .

  • Mechanism: The tosylate acts as an alkylating agent, generating a carbamate via nucleophilic substitution by the amine-derived carbamate ion (RNHCO2\text{RNHCO}_2^-) .

  • Yield Trends: Primary amines (RNH2\text{RNH}_2) afford higher yields (>75%>75\%) compared to aromatic amines (<50%<50\%) .

Physicochemical Properties

Stability and Reactivity

Tosylates are generally stable under anhydrous conditions but hydrolyze slowly in aqueous media to regenerate the parent alcohol and p-toluenesulfonic acid . The electron-withdrawing tosyl group enhances the leaving ability of the alkyl moiety, making this compound highly reactive in SN2\text{S}_\text{N}2 reactions .

Industrial and Research Applications

Pharmaceutical Intermediates

3-Methyl-2-butyl tosylate serves as a precursor in the synthesis of:

  • Carbamate Drugs: Anticancer agents and protease inhibitors via the method described in Section 2.2 .

  • Coordination Complexes: Transition metal tosylates (e.g., Fe(OTs)3\text{Fe}(\text{OTs})_3) are used as non-oxidizing catalysts in polymerization reactions .

Agrochemicals

Carbamates derived from this tosylate exhibit herbicidal and fungicidal activity, leveraging their ability to inhibit acetylcholinesterase in pests .

Analytical Characterization

Chromatographic Methods

  • HPLC: Reverse-phase C18 columns with UV detection at 254nm254 \, \text{nm} .

  • GC-MS: Electron ionization (EI) modes for molecular ion detection (m/z=242m/z = 242) .

Spectroscopic Techniques

  • 1H NMR^1\text{H NMR}: Distinct signals for the tosyl methyl (δ2.4ppm\delta \approx 2.4 \, \text{ppm}) and branched alkyl protons (δ1.01.5ppm\delta \approx 1.0–1.5 \, \text{ppm}) .

  • IR: Strong absorptions at 1175cm11175 \, \text{cm}^{-1} (SO2\text{SO}_2 asymmetric stretch) and 1360cm11360 \, \text{cm}^{-1} (SO2\text{SO}_2 symmetric stretch) .

PropertyValueSource
Molecular FormulaC12H18O3S\text{C}_{12}\text{H}_{18}\text{O}_{3}\text{S}
Molecular Weight242.335 g/mol
Exact Mass242.098 g/mol
LogP3.825
PSA51.75 Ų

Table 2. Comparative Yields in Carbamate Synthesis

Amine TypeYield (%)ConditionsSource
Primary (RNH2\text{RNH}_2)75–90TBAI\text{TBAI}, DMSO
Aromatic (ArNH2\text{ArNH}_2)40–50Triton-B, HMPA

Table 3. IR Spectral Data for Tosylate Salts

Vibration ModeWavenumber (cm1\text{cm}^{-1})Source
νa(SO2)\nu_{\text{a}}(\text{SO}_2)1190
νs(SO2)\nu_{\text{s}}(\text{SO}_2)1127
δ(CH)\delta(\text{CH})814

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